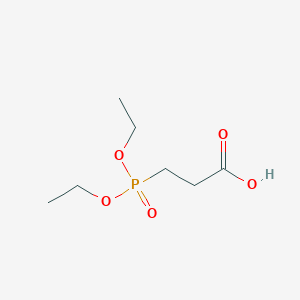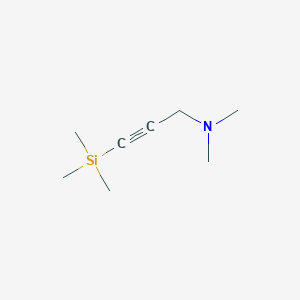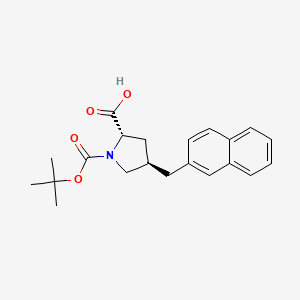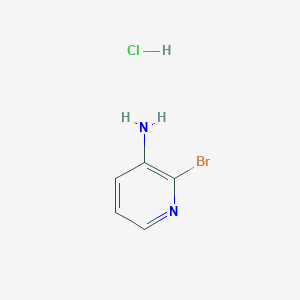
3-(Diethylphosphono)propanoic acid
Overview
Description
3-(Diethylphosphono)propanoic acid is a research chemical with the CAS Number: 3095-96-3 . It has a molecular weight of 210.17 and a linear formula of C7H15O5P .
Molecular Structure Analysis
The molecular structure of 3-(Diethylphosphono)propanoic acid is represented by the linear formula C7H15O5P . It has a molecular weight of 210.17 .Physical And Chemical Properties Analysis
3-(Diethylphosphono)propanoic acid has a molecular weight of 210.165 g/mol . It is stored at ambient temperature .Scientific Research Applications
Antimalarial Potential
3-(Diethylphosphono)propanoic acid derivatives have been synthesized and evaluated for their antimalarial potential. Alpha-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid were developed from diethyl but-3-enylphosphonate, showing higher in vitro and/or in vivo potency against Plasmodium falciparum and Plasmodium berghei than reference compounds, highlighting their potential as antimalarial agents (Verbrugghen et al., 2010).
Corrosion Inhibition
Studies have found that α-aminophosphonates, including compounds derived from diethyl phosphonate, are effective corrosion inhibitors for mild steel in hydrochloric acid. These inhibitors act as mixed-type inhibitors, predominantly functioning as cathodic inhibitors. Their adsorption on the metallic surface was confirmed by various techniques, indicating their significant potential in industrial pickling processes (Gupta et al., 2017).
Synthetic Applications
The compound N-Protected(S)-ethyl-2-amino-3-(diethylphosphono)propanoate has been synthesized as a key intermediate for preparing L-2-amino-3-phosphonopropionic acid. This showcases an enantioselective synthetic approach that could be crucial for developing phosphorus-containing compounds with potential applications in pharmaceuticals and agrochemicals (Ha, 2013).
Material Science
In material science, diethyl vinylphosphonate has been polymerized into high-molecular-weight polymers using rare earth metal-initiated group transfer polymerization. This process yields polymers with precise molecular weight and low polydispersity, opening avenues for creating materials with specific properties, including thermosensitive behavior (Salzinger et al., 2011).
Environmental Studies
The photodegradation of phosphonates, including diethylphosphono derivatives, in water has been studied to understand their environmental fate. Phosphonates are difficult to degrade but undergo UV light conversion, which is enhanced in the presence of iron. This research is significant for assessing the environmental impact of phosphonate use in various industries (Lesueur et al., 2005).
properties
IUPAC Name |
3-diethoxyphosphorylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-3-11-13(10,12-4-2)6-5-7(8)9/h3-6H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIOJOOKMJEHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378680 | |
| Record name | 3-(Diethylphosphono)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylphosphono)propanoic acid | |
CAS RN |
3095-96-3 | |
| Record name | 3-(Diethylphosphono)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(2-Methoxyethyl)amino]-1-(4-methylsulfonylphenyl)ethane](/img/structure/B1597098.png)
![[1,3-Benzothiazol-2-yloxymethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B1597099.png)
![2-[5-(3-Chlorobenzylthio)-1,3,4-thiadiazol-2-ylthio]-N-phenylacetamide](/img/structure/B1597100.png)




![Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate](/img/structure/B1597111.png)